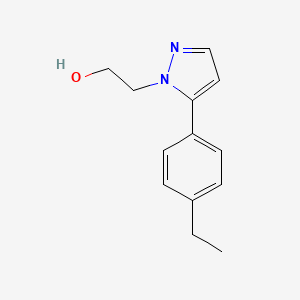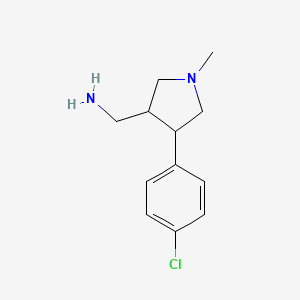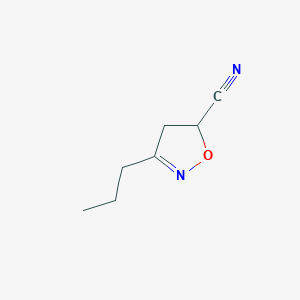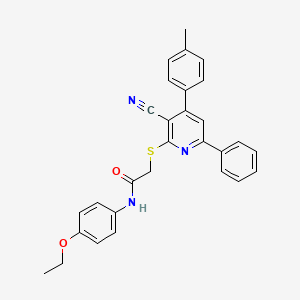![molecular formula C14H12N2O B11780276 (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)
(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1H-Benzo[d]imidazol-2-il)fenil)metanol es un compuesto químico que pertenece a la clase de derivados de benzimidazol. Los benzimidazoles son compuestos orgánicos aromáticos heterocíclicos que tienen una importancia significativa en la química medicinal debido a sus diversas actividades biológicas. Este compuesto presenta un anillo de benzimidazol fusionado a un grupo fenilo con un sustituyente metanol, lo que lo convierte en una molécula versátil para diversas aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-(1H-Benzo[d]imidazol-2-il)fenil)metanol generalmente involucra la reacción de un aldehído aromático con o-fenilendiamina. Un método común incluye el uso de N,N-dimetilformamida y azufre como reactivos para facilitar la formación del anillo de benzimidazol . Las condiciones de reacción son generalmente suaves, y el proceso es versátil y rentable.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para (2-(1H-Benzo[d]imidazol-2-il)fenil)metanol no están extensamente documentados, el enfoque general implica la síntesis a gran escala utilizando reactivos y condiciones similares a los entornos de laboratorio. La escalabilidad de la reacción la hace factible para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-(1H-Benzo[d]imidazol-2-il)fenil)metanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El anillo de benzimidazol permite diversas reacciones de sustitución, introduciendo diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) son agentes reductores que se utilizan con frecuencia.
Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(2-(1H-Benzo[d]imidazol-2-il)fenil)metanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto ha mostrado potencial como inhibidor de ciertas enzimas y receptores.
Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (2-(1H-Benzo[d]imidazol-2-il)fenil)metanol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de estos objetivos al unirse a sus sitios activos, bloqueando así su función normal. Esta inhibición puede conducir a diversos efectos biológicos, como la supresión del crecimiento de células cancerosas o la inhibición de la actividad microbiana .
Comparación Con Compuestos Similares
Compuestos Similares
(1H-Benzo[d]imidazol-2-il)(fenil)metanona: Similar en estructura pero carece del grupo metanol.
Quinoxalina: Otro compuesto heterocíclico con aplicaciones similares pero características estructurales diferentes.
Unicidad
(2-(1H-Benzo[d]imidazol-2-il)fenil)metanol es único debido a su configuración estructural específica, que le confiere propiedades químicas y biológicas distintas. La presencia del grupo metanol aumenta su solubilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
[2-(1H-benzimidazol-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)16-14/h1-8,17H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUEFSCKVFBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole](/img/structure/B11780199.png)






![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid](/img/structure/B11780254.png)
![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)

